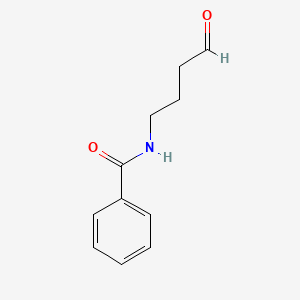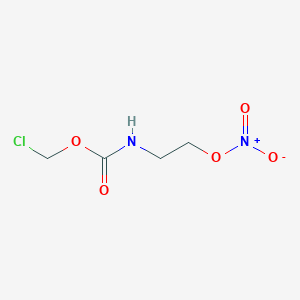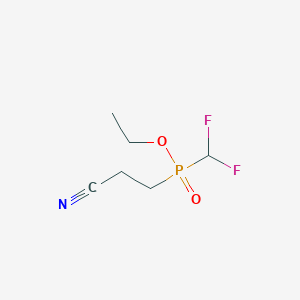![molecular formula C22H40N2OSn B8379983 Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-](/img/structure/B8379983.png)
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is a complex organic compound that features a morpholine ring substituted with a pyridine moiety and a tri-butylstannanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Introduction of the Tri-butylstannanyl Group: The tri-butylstannanyl group is introduced via a stannylation reaction, which may involve the use of tributyltin chloride and a suitable catalyst.
Coupling with Morpholine: The final step involves coupling the stannylated pyridine intermediate with morpholine under specific reaction conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may result in the formation of various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials science, and catalysis. Its stannyl group may be particularly useful in catalytic processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The stannyl group could also play a role in catalytic processes by facilitating electron transfer or stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
4-(5-Trimethylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a trimethylstannanyl group.
4-(5-Triphenylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a triphenylstannanyl group.
Uniqueness
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is unique due to the presence of the tri-butylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and catalytic applications.
Properties
Molecular Formula |
C22H40N2OSn |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
tributyl-[6-(morpholin-4-ylmethyl)pyridin-3-yl]stannane |
InChI |
InChI=1S/C10H13N2O.3C4H9.Sn/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;3*1-3-4-2;/h1,3-4H,5-9H2;3*1,3-4H2,2H3; |
InChI Key |
IWTNUKGTFLNDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




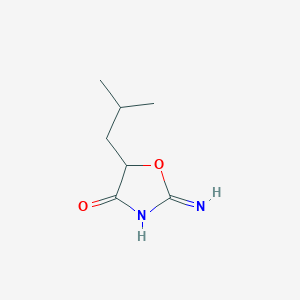

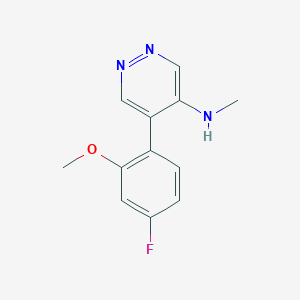

![[3-(2-Fluoroethoxymethyl)-5-methoxyphenyl]methanol](/img/structure/B8379955.png)

